N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)17-13-7-5-12(6-8-13)16(20)18-14-3-2-4-15(18)10-9-14/h2-3,5-8,14-15H,4,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRAUKOEYNDMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a mu-opioid receptor antagonist. This article explores its synthesis, structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound features a bicyclic structure derived from 8-azabicyclo[3.2.1]octane , which is known for its pharmacological properties. The presence of the acetamide and carbonyl groups enhances its interaction with biological targets. The molecular formula is with a molecular weight of 238.28 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure followed by the introduction of the acetamide moiety. The process requires careful control of reaction conditions to ensure high yield and purity.
Mu-Opioid Receptor Antagonism
This compound has been classified as a mu-opioid receptor antagonist, which is crucial for pain management and addiction therapies. Upon binding to these receptors, the compound inhibits typical signaling pathways associated with pain perception, potentially offering therapeutic benefits in managing opioid addiction and chronic pain conditions .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has shown that modifications in the bicyclic structure and substituents can significantly affect the biological activity of related compounds. For instance, analogs with different N-substituents have been synthesized to enhance selectivity for opioid receptors .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Kappa Opioid Receptor Antagonists : A series of 8-azabicyclo[3.2.1]octan derivatives demonstrated varying affinities for kappa opioid receptors, indicating that structural modifications can lead to enhanced receptor selectivity .
- Delta Opioid Receptor Affinity : Compounds similar to this compound have shown high affinity for delta opioid receptors with excellent selectivity against mu receptors . This highlights the potential for developing selective opioid receptor modulators.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| Biological Activity | Mu-opioid receptor antagonist |
| Key Research Findings | High affinity for delta receptors; SAR studies indicate potential for selective modulator development |
Q & A
Q. What are the critical steps in synthesizing N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including cyclization of the 8-azabicyclo[3.2.1]octane core, coupling with the phenylacetamide moiety, and purification. Key optimizations include:
- Temperature control : Lower temperatures (0–5°C) during amide bond formation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of coupling agents like HATU or EDCI for efficient amidation . Analytical validation via NMR and mass spectrometry is essential to confirm structural integrity .
Q. How do the physicochemical properties of this compound influence its experimental handling?
- Solubility : Moderate solubility in organic solvents (e.g., DCM, THF) due to lipophilic bicyclic and phenyl groups. Aqueous solubility is poor, necessitating co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Stable at –20°C under inert atmospheres. Avoid prolonged exposure to light or moisture to prevent decomposition .
- pKa : Predicted pKa ~4.5 (carboxylic acid proton), affecting ionization in biological matrices .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the bicyclic core and acetamide substitution .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 445.52) .
- IR : Amide C=O stretch (~1650 cm⁻¹) and bicyclic ring vibrations (~1450 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity against emopamil-binding protein (EBP) or related enzymes?
- Substituent effects : Introducing electron-withdrawing groups (e.g., –CF₃) on the phenyl ring increases EBP binding affinity by 2–3 fold, as shown in analogs .
- Stereochemical tuning : The (1R,5S) configuration in the bicyclic system optimizes steric complementarity with EBP’s active site .
- Bioisosteric replacement : Replacing the acetamide with sulfonamide groups improves metabolic stability .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for EBP inhibition) may arise from:
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 2 mM) .
- Cell-line variability : Use isogenic cell lines to control for genetic drift in neuroprotection assays .
- Data normalization : Reference internal controls (e.g., β-galactosidase) to correct for plate-to-plate variability .
Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Molecular dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to predict efflux susceptibility.
- LogP optimization : Target LogP ~2–3 (via substituent adjustments) to balance passive diffusion and solubility .
- Free-energy perturbation : Calculate binding free energy (ΔΔG) for analogs to prioritize synthesis .
Q. What in vivo models are appropriate for evaluating neuroprotective efficacy, and how should dosing regimens be designed?
- Rodent models : Use MPTP-induced Parkinson’s disease models with oral dosing (10–20 mg/kg/day) .
- Pharmacokinetics : Monitor Cₘₐₓ and t₁/₂ via LC-MS/MS. Adjust formulations (e.g., nanoemulsions) to enhance bioavailability .
- Biomarkers : Measure glial fibrillary acidic protein (GFAP) in serum to correlate efficacy with target engagement .
Methodological Challenges and Solutions
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Chiral chromatography : Use Chiralpak AD-H columns to resolve (R) and (S) isomers .
- Asymmetric catalysis : Employ cinchona alkaloid catalysts for stereoselective cyclization .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
- Selectivity panels : Screen against kinase families (e.g., tyrosine kinase, CAMK) at 1 µM .
- Proteome-wide profiling : Use thermal shift assays (TSA) to identify non-kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
